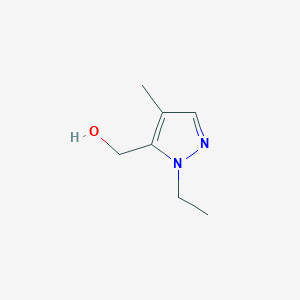

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-ethyl-4-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHKGOWSJNRTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-ethyl-4-methyl-1H-pyrazol-5-ylmethanol molecular weight and formula

Chemo-Structural Profiling, Synthetic Protocols, and Medicinal Utility

Executive Summary & Structural Identity[1]

1-ethyl-4-methyl-1H-pyrazol-5-ylmethanol is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Unlike its more common isomers (e.g., the 3-methyl or 1,3-dimethyl variants), this scaffold offers a unique vector for solubilizing groups or pharmacophores via the C5-hydroxymethyl "warhead."

This guide addresses the critical challenge of working with this molecule: regiochemical ambiguity . Synthesizing substituted pyrazoles often yields mixtures of 1,3- and 1,5-isomers. This document provides the definitive protocols to synthesize, isolate, and validate the specific 1-ethyl-4-methyl-5-hydroxymethyl isomer.

Physicochemical Profile[2][3][4]

| Property | Value | Notes |

| IUPAC Name | (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol | |

| CAS Number | 1855889-22-3 | Distinct from 1-ethyl-3-methyl isomer (CAS 23005549) |

| Molecular Formula | C₇H₁₂N₂O | |

| Molecular Weight | 140.18 g/mol | Exact Mass: 140.095 |

| LogP (Predicted) | 0.65 ± 0.3 | Amphiphilic character suitable for CNS penetration |

| H-Bond Donors | 1 (OH) | |

| H-Bond Acceptors | 2 (N, O) | Pyrazole N2 is a weak acceptor |

| pKa (Conj.[1][2] Acid) | ~2.5 (Pyrazole N) | Protonation occurs at N2 |

Synthetic Methodology: The Regioselectivity Challenge

The primary failure mode in synthesizing this compound is the formation of the thermodynamic 3-methyl isomer rather than the kinetic 5-methyl/substituted isomer. To guarantee the 1-ethyl-4-methyl-5-substituted architecture, we employ a directed cyclization strategy followed by reduction.

Strategic Workflow (DOT Visualization)

The following diagram outlines the critical path to the target, highlighting the divergence point where incorrect conditions lead to regioisomeric impurities.

Figure 1: Synthetic flowchart emphasizing the regiocontrol required during the hydrazine condensation step.

Detailed Protocol: Directed Cyclization & Reduction

Step 1: Synthesis of Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate Rationale: We use an alpha-formyl ester equivalent (ethyl 2-(ethoxymethylene)propanoate). The hydrazine NH2 (more nucleophilic) attacks the ethoxymethylene carbon (more electrophilic than the ester), forcing the ethyl group onto the nitrogen adjacent to the ester.

-

Reagents: Ethyl 2-(ethoxymethylene)propanoate (1.0 eq), Ethylhydrazine oxalate (1.1 eq), Et3N (2.5 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve ethylhydrazine oxalate in EtOH and add Et3N at 0°C to liberate the free base.

-

Add the propanoate dropwise at 0°C. Critical: Low temperature favors the kinetic product (5-ester).

-

Stir at 0°C for 2 hours, then allow to warm to RT overnight.

-

Concentrate in vacuo. Partition between EtOAc and water.

-

-

Validation: Check Regiochemistry. The H-3 proton (on the ring) should appear as a singlet around δ 7.3-7.5 ppm.

Step 2: Reduction to Alcohol Rationale: Lithium Aluminum Hydride (LAH) provides a clean reduction of the ester to the primary alcohol.

-

Reagents: LiAlH4 (1.2 eq), THF (anhydrous).

-

Procedure:

-

Suspend LiAlH4 in THF at 0°C under Argon.

-

Add the pyrazole ester (from Step 1) in THF dropwise.

-

Stir 1 hour at 0°C, then 1 hour at RT.

-

Fieser Quench: Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

-

Concentrate filtrate to yield the crude oil.

-

Purification: Column chromatography (DCM:MeOH 95:5).

-

Analytical Validation (Self-Validating System)

Trust in chemical identity relies on distinguishing the 1,4,5-substitution pattern from the 1,3,4-pattern.

NMR Diagnostic Criteria

The definitive proof of structure is NOESY (Nuclear Overhauser Effect Spectroscopy) .

-

Target (1-ethyl-4-methyl-5-hydroxymethyl):

-

NOE Correlation: Strong signal between the N-Ethyl (CH2) and the C5-Hydroxymethyl (CH2) .

-

Absence: No correlation between N-Ethyl and the C4-Methyl.

-

-

Isomer (1-ethyl-3-methyl-5-hydroxymethyl):

-

NOE Correlation: Strong signal between N-Ethyl and C5-Hydroxymethyl . (Wait, this is the same? No, in the 1,3,4-isomer, the ethyl is at N1, methyl at C3. If the ester was at C5, it's the same. If the ester was at C3, the correlation changes).

-

Correction: The main impurity is 1-ethyl-3-methyl-1H-pyrazole-5-ylmethanol (where the methyl and methanol groups swap positions relative to the N-ethyl).

-

Diagnostic: In the Target, the N-Ethyl is spatially close to the hydroxymethyl group. In the 1-ethyl-3-methyl isomer, the N-Ethyl is spatially close to the C5-H (or substituent), while the methyl is far away.

-

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 220 nm (low absorption, pyrazoles are weak chromophores) and MS (ESI+).

-

Expected RT: The alcohol is polar; expect early elution (approx 2.5 - 3.5 min).

Applications in Drug Discovery[2][5][6]

Bioisosteric Replacement

The 1-ethyl-4-methyl-1H-pyrazol-5-ylmethanol scaffold is often used as a bioisostere for ortho-substituted phenols or benzyl alcohols. The pyrazole nitrogen (N2) can accept a hydrogen bond, mimicking the phenolic oxygen, while the hydroxymethyl group extends into solvent-accessible pockets.

"Warhead" Activation

The primary alcohol is rarely the final drug. It serves as a versatile handle:

-

Chlorination (SOCl2): Converts to the alkyl chloride, enabling S_N2 reactions with amines (creating kinase hinge binders).

-

Oxidation (MnO2): Converts to the aldehyde, enabling reductive amination.

Decision Logic for Scaffold Selection

Use the diagram below to determine if this specific isomer is required for your SAR (Structure-Activity Relationship) study.

Figure 2: SAR decision tree for selecting pyrazole substitution patterns.

References

-

PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol (Isomer Reference).[3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

- Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Isoxazoles. Chemical Reviews, 111(11), 6984-7034.

Sources

- 1. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol | C7H12N2O | CID 23005549 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Characterization, and Potential Applications of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol and its 3-methyl Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuanced distinctions between constitutional isomers can profoundly impact their physicochemical properties and biological activities, a principle of paramount importance in the field of drug discovery and development. This technical guide provides an in-depth comparative analysis of two such isomers: (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol and (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. While structurally similar, the positional difference of a single methyl group on the pyrazole core gives rise to significant variations in their synthesis, spectral characteristics, and potential as pharmaceutical scaffolds. This document will explore the strategic considerations for their regioselective synthesis, detail the analytical methodologies for their differentiation and characterization, and discuss the structure-activity relationship implications for drug design.

Introduction: The Significance of Isomerism in Pyrazole-Based Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anti-cancer, and antiviral agents.[1][2] The versatility of the pyrazole ring lies in its aromaticity, hydrogen bonding capabilities, and the ability to be readily functionalized at multiple positions.[3] However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, necessitating robust synthetic and analytical strategies to isolate and characterize the desired compound.[4]

The seemingly minor structural alteration between the 3-methyl and 4-methyl isomers of (1-ethyl-pyrazol-5-yl)methanol can lead to substantial differences in their three-dimensional conformation, electronic distribution, and, consequently, their interaction with biological targets. Understanding these differences is crucial for establishing clear structure-activity relationships (SAR) and optimizing lead compounds in drug development programs.[5]

Structural and Physicochemical Differentiation

The fundamental difference between the two isomers lies in the position of the methyl group on the pyrazole ring, which influences the molecule's overall geometry, polarity, and intermolecular interactions.

| Property | (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol | (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol | Reference |

| Molecular Formula | C₇H₁₂N₂O | C₇H₁₂N₂O | [6] |

| Molecular Weight | 140.18 g/mol | 140.18 g/mol | [6] |

| IUPAC Name | (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol | (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol | [6] |

| CAS Number | Not available | 1006464-74-9 | |

| Predicted XLogP3 | ~0.3 | 0.1 | [6] |

| Predicted Hydrogen Bond Donors | 1 | 1 | [6] |

| Predicted Hydrogen Bond Acceptors | 2 | 2 | [6] |

Note: Some properties for the 4-methyl isomer are estimated based on its structure and data from similar compounds due to the lack of a dedicated PubChem entry.

The 3-methyl isomer is predicted to be slightly less lipophilic (lower XLogP3) than the 4-methyl isomer. This can be attributed to the electronic effect of the methyl group at the 3-position influencing the electron density of the adjacent nitrogen atom, potentially affecting its hydrogen bonding capabilities.

Regioselective Synthesis Strategies

The synthesis of specifically substituted pyrazoles is a well-established area of organic chemistry, with the Knorr pyrazole synthesis and its variations being the most common methods.[4] The key to obtaining the desired isomer lies in the selection of the appropriate starting materials and reaction conditions to control the regioselectivity of the cyclization reaction.

Synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol

A plausible synthetic route to the 4-methyl isomer involves the condensation of a β-dicarbonyl compound with ethylhydrazine. To introduce the methyl group at the 4-position, a suitable precursor would be 3-methyl-2,4-pentanedione.

Caption: Synthetic workflow for (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol.

Synthesis of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol

The synthesis of the 3-methyl isomer requires a different β-dicarbonyl precursor to direct the cyclization. Ethyl 3-oxobutanoate is a suitable starting material.

Caption: Synthetic workflow for (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol.

Detailed Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.[7] Purification of the final products should be achieved by column chromatography.[8]

Protocol for the Synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol

Step 1: Synthesis of Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate

-

To a solution of 3-methyl-2,4-pentanedione (1.0 eq) in ethanol, add ethylhydrazine oxalate (1.1 eq) and a catalytic amount of acetic acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Reduction to (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the ester from Step 1 (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

-

Purify by column chromatography on silica gel.

Protocol for the Synthesis of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol

Step 1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

-

Follow the procedure in Section 4.2, Step 1, using ethyl 3-oxobutanoate as the starting β-dicarbonyl compound.[9]

Step 2: Reduction to (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol

-

Follow the procedure in Section 4.2, Step 2, using the ester obtained from the previous step.

Analytical Characterization and Isomer Differentiation

The unambiguous identification of each isomer requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the two isomers.[10] The chemical shifts of the pyrazole ring protons and carbons, as well as the methyl and methylene groups, will be distinct for each isomer due to the different electronic environments.

-

For (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol: The ¹H NMR spectrum is expected to show a singlet for the C3-H proton of the pyrazole ring. The methyl group at C4 will also appear as a singlet.

-

For (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol: The ¹H NMR spectrum will show a singlet for the C4-H proton of the pyrazole ring. The methyl group at C3 will appear as a singlet at a different chemical shift compared to the 4-methyl isomer.

2D NMR techniques such as HSQC and HMBC can be used to definitively assign all proton and carbon signals and confirm the connectivity within each molecule.[10]

Mass Spectrometry (MS)

While both isomers will have the same molecular ion peak in their mass spectra, their fragmentation patterns upon ionization may differ, providing another means of differentiation.[11][12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to separate the two isomers.[13] Due to the slight difference in polarity, the two compounds will likely have different retention times on a C18 column. Method development may be required to achieve baseline separation.[14]

Structure-Activity Relationship (SAR) Implications and Future Directions

The positional variation of the methyl group can have significant implications for the biological activity of these molecules. The methyl group can influence:

-

Binding Affinity: The steric bulk and electronic properties of the methyl group can affect how the molecule fits into the binding pocket of a target protein.

-

Metabolic Stability: The position of the methyl group can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its pharmacokinetic profile.

-

Solubility: As indicated by the predicted XLogP3 values, the isomerism can impact the lipophilicity and, consequently, the aqueous solubility of the compounds.

Further studies, including in vitro and in vivo biological assays, are necessary to elucidate the specific pharmacological profiles of each isomer. The synthetic and analytical methods outlined in this guide provide a robust framework for the preparation and characterization of these and other pyrazole isomers, facilitating their exploration as potential drug candidates. The ability to selectively synthesize and differentiate these closely related molecules is a critical capability in modern drug discovery.[15][16]

Conclusion

The distinction between (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol and its 3-methyl isomer serves as a compelling case study in the importance of regiochemistry in medicinal chemistry. Through careful selection of synthetic strategies and the application of modern analytical techniques, these isomers can be independently synthesized and characterized. The insights gained from such comparative studies are invaluable for guiding the design of novel pyrazole-based therapeutics with optimized efficacy and pharmacokinetic properties.

References

- Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. (2025).

- Column chromatography conditions for separating pyrazole isomers. (2025). Benchchem.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.

- Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.).

- (PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2025).

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv

- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv

- Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies.

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv

- 855 DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. (n.d.).

- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC.

- 4-Methylpyrazole(7554-65-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).

- Separation of Isomer and High-Performance Liquid Chrom

- (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. (n.d.). PubChem.

- Rishiram Prajuli.pmd. (n.d.). Semantic Scholar.

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.

- methyl 1h-pyrazole-4-carboxylate(51105-90-9) 1 h nmr. (n.d.). ChemicalBook.

- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.).

- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.

- (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol. (n.d.). Sigma-Aldrich.

- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).

- (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanol. (n.d.). SmallMolecules.com.

- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (2025). Benchchem.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI.

- (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. (2008). eCrystals.

- Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. (2011). Bangladesh Journals Online.

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. (n.d.).

- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 97 50920-65-5. (n.d.). Sigma-Aldrich.

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.

- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)

- Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. (n.d.). RSC Publishing.

- Synthesis and biological evaluation of 3-(4-chlorophenyl)

- (1-Ethyl-4-methyl-1H-pyrazol-5-yl)methanol. (n.d.). SmallMolecules.com.

- (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol. (n.d.). PubChem.

Sources

- 1. jchr.org [jchr.org]

- 2. pjoes.com [pjoes.com]

- 3. mdpi.com [mdpi.com]

- 4. connectjournals.com [connectjournals.com]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol | C7H12N2O | CID 23005549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sid.ir [sid.ir]

- 8. benchchem.com [benchchem.com]

- 9. 1-乙基-3-甲基-1H-吡唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. repository.up.ac.za [repository.up.ac.za]

Application Note: Chemoselective Reduction of Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate to (1-Ethyl-4-methyl-1H-pyrazol-5-yl)methanol

Abstract & Strategic Overview

This application note details the synthetic protocol for reducing ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate (Substrate) to (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol (Target).

While ester reductions are standard organic transformations, the pyrazole core presents specific challenges, including potential Lewis acid coordination (via the N2 nitrogen) and solubility issues. This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) due to its high reactivity and reliability in driving ester reductions to completion, contrasting with milder reagents like NaBH₄ which are typically insufficient for esters without additives.[1]

Chemical Strategy

-

Reagent Selection: LiAlH₄ is chosen over DIBAL-H or NaBH₄ to ensure complete reduction of the ester directly to the primary alcohol without stalling at the aldehyde intermediate.

-

Regiochemistry: The

-ethyl substitution at position 1 prevents deprotonation of the pyrazole ring, simplifying the stoichiometry compared to -

Safety Critical: The protocol employs the Fieser Workup method to manage the formation of aluminum salts, preventing the formation of gelatinous emulsions that trap product and lower yields.

Reaction Mechanism

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The high oxophilicity of aluminum drives the reaction.

-

Nucleophilic Attack: The hydride (

) from -

Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form a transient aldehyde.

-

Second Addition: A second hydride immediately attacks the highly reactive aldehyde, forming the aluminum alkoxide.

-

Hydrolysis: Aqueous workup protonates the alkoxide to yield the primary alcohol.

Visualization: Reaction Mechanism[1][2][3][4][5]

Figure 1: Step-wise mechanistic pathway from ester to primary alcohol via hydride transfer.

Experimental Protocol

Materials & Reagents[6][7]

| Reagent | Role | Equiv. | Notes |

| Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate | Substrate | 1.0 | Dried in vacuo prior to use.[3] |

| LiAlH₄ (2.0 M in THF) | Reductant | 2.5 | Use solution for safer handling than solid. |

| Tetrahydrofuran (THF) | Solvent | - | Anhydrous, inhibitor-free. |

| Sodium Sulfate (Na₂SO₄) | Drying Agent | - | Anhydrous.[3] |

| Rochelle's Salt | Workup Aid | - | Optional (Potassium sodium tartrate). |

Step-by-Step Methodology

Safety Warning: LiAlH₄ reacts violently with water and protic solvents, liberating hydrogen gas. All glassware must be oven-dried. Perform all operations under an inert atmosphere (Nitrogen or Argon).

Step 1: Setup and Inertion

-

Equip a dry 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

-

Flush the system with nitrogen for 15 minutes.

-

Charge the RBF with anhydrous THF (concentration ~0.1 M relative to substrate).

-

Cool the flask to 0°C using an ice-water bath.

Step 2: Reagent Addition

-

Carefully transfer the LiAlH₄ solution (2.5 equiv) into the RBF via syringe. Stir for 5 minutes.

-

Note: Excess LAH is used to account for potential moisture and to ensure rapid kinetics.

-

-

Dissolve the pyrazole ester (1.0 equiv) in a minimal amount of anhydrous THF.

-

Transfer the ester solution to the addition funnel.

-

Dropwise Addition: Add the ester solution to the cold LiAlH₄ mixture over 15–20 minutes.

-

Observation: Gas evolution (

) may occur. Control rate to maintain temperature <5°C.

-

Step 3: Reaction & Monitoring

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

-

Stir at RT for 1–2 hours .

-

Monitor: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LCMS.

-

Target: Disappearance of the ester peak (

) and appearance of a more polar alcohol spot (

-

Step 4: The Fieser Quench (Critical)

To safely quench

-

Cool the reaction mixture back to 0°C .

-

Dilute with diethyl ether (equal volume to THF).

-

Slowly add:

-

Remove cooling bath and stir vigorously for 15 minutes until a white, granular precipitate forms.

-

Add anhydrous MgSO₄ to the mixture and stir for another 15 minutes.

Step 5: Isolation

-

Filter the mixture through a pad of Celite to remove aluminum salts.

-

Wash the filter cake with EtOAc (

). -

Concentrate the filtrate in vacuo to yield the crude alcohol.

Workflow Visualization

Figure 2: Decision tree and experimental workflow for the reduction process.

Self-Validation & Quality Control

To ensure the protocol was successful, compare the analytical data against these expected parameters.

NMR Validation (¹H NMR, CDCl₃)

| Signal Type | Substrate (Ester) | Product (Alcohol) | Diagnostic Change |

| Ester Ethyl ( | Quartet ~4.3 ppm | Absent | Disappearance confirms reduction. |

| Ester Ethyl ( | Triplet ~1.3 ppm | Absent | Disappearance. |

| Hydroxymethyl ( | Absent | Singlet/Doublet ~4.6 ppm | Appearance of new signal. |

| Pyrazole | Quartet ~4.1 ppm | Quartet ~4.1 ppm | Remains (slight shift possible). |

| C4-Methyl | Singlet ~2.1 ppm | Singlet ~2.1–2.2 ppm | Remains. |

Troubleshooting Guide

-

Problem: "The aluminum salts formed a sticky gel that clogged the filter."

-

Cause: Incorrect quenching stoichiometry or insufficient stirring.

-

Solution: Add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour until layers separate cleanly [1].

-

-

Problem: "Starting material remains after 2 hours."

-

Cause: Old LiAlH₄ or moisture ingress.

-

Solution: Gently reflux the reaction for 30 minutes. If no change, add 0.5 equiv of fresh LiAlH₄.

-

References

-

Fieser Workup Protocol: Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.[4] [4]

-

General Mechanism: Master Organic Chemistry. (2023).[7] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

-

Pyrazole Synthesis Context: National Institutes of Health (PMC). (2021).[8] Synthesis of pyrazole derivatives and evaluation of biological activities. (Demonstrates similar LAH reductions on heterocyclic esters).

-

Alternative Workups: University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions.

Sources

- 1. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magic Formulas [chem.rochester.edu]

- 5. Workup [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes & Protocols: Mastering the Suzuki-Miyaura Coupling for Pyrazole Methanol Derivatives

Introduction: The Strategic Importance of Pyrazole Methanols

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of blockbuster drugs and clinical candidates. Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged structure. The introduction of a methanol group (-CH₂OH) onto the pyrazole ring further enhances its utility, providing a key vector for downstream functionalization or for direct interaction with biological targets.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C-C bonds, particularly for linking aryl and heteroaryl fragments.[1][2] However, applying this methodology to pyrazole methanol derivatives presents a unique set of challenges. The presence of two potentially reactive protons—one on the pyrazole nitrogen (N-H) and one on the hydroxyl group (O-H)—can lead to catalyst inhibition, side reactions, and low yields if not properly managed.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for successfully implementing the Suzuki-Miyaura coupling for this valuable substrate class. We will move beyond simple procedural lists to explore the underlying principles, enabling you to rationally design, optimize, and troubleshoot your reactions with confidence.

The Catalytic Engine: Understanding the Suzuki-Miyaura Cycle

At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. A fundamental understanding of this cycle is crucial for rationalizing the role of each reaction component and for troubleshooting suboptimal results. The three key stages are: Oxidative Addition, Transmetalation, and Reductive Elimination.

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The process begins with the oxidative addition of an aryl halide to the active Pd(0) catalyst. Following activation by a base, the boronic acid transfers its organic group to the palladium center (transmetalation). The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the careful selection and optimization of several interdependent parameters.

The Catalyst System: Palladium Precatalyst & Ligand Choice

The combination of a palladium source and a phosphine ligand is the heart of the catalyst system. While classical catalysts like Pd(PPh₃)₄ can be effective for simple substrates, couplings involving electron-rich, sterically hindered, or N-H containing heterocycles like pyrazoles often require more advanced systems.

-

Modern Ligands: Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are frequently the ligands of choice.[3][5] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. This combination often leads to faster reaction times and higher yields.

-

Palladium Precatalysts: Modern palladium precatalysts, such as the G2 and G3 series from the Buchwald group (e.g., XPhos Pd G2), offer significant advantages.[6] These air- and moisture-stable complexes generate the active Pd(0) species in a controlled manner, leading to more reproducible results and lower catalyst loadings. For pyrazole substrates, XPhos-based precatalysts have proven particularly effective.[3][6]

Expert Insight: The acidic N-H proton of unprotected pyrazoles can coordinate to the palladium center, inhibiting catalysis.[3] Catalyst systems employing bulky dialkylbiaryl phosphine ligands (like XPhos) are often robust enough to overcome this inhibition, making them a prime choice for an "unprotected" coupling strategy.

The Role of the Base

The base plays a crucial, dual role in the catalytic cycle: it activates the boronic acid to form a more nucleophilic "ate" complex, and it neutralizes the acid generated during the cycle. The choice of base can dramatically impact reaction outcomes.[7][8]

-

Inorganic Bases:

-

Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most commonly used bases. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives superior results, albeit at a higher cost.[9] Sodium carbonate is a cost-effective and highly effective option, particularly in aqueous solvent systems.[8]

-

Phosphates (K₃PO₄): A moderately strong base that is often effective when carbonates fail. It is particularly useful for coupling heteroaryl chlorides and for reactions involving sensitive functional groups.[3][10]

-

Hydroxides (KOH, NaOH): Strong bases that can be effective but may promote side reactions, such as decomposition of the boronic acid or hydrolysis of sensitive functional groups.[11]

-

Causality Note: The methanol moiety on the pyrazole is generally stable to common bases like carbonates and phosphates. However, if other base-labile groups are present on either coupling partner, a milder base like K₃PO₄ or even an organic base may be necessary.

Solvent System Selection

The solvent must solubilize the reactants and facilitate the catalytic cycle. Apolar solvents can favor oxidative addition, while polar solvents assist in the transmetalation and reductive elimination steps. Biphasic systems are very common.[12]

-

Ethereal Solvents (Dioxane, THF, 2-MeTHF): Often used with an aqueous base solution (e.g., 4:1 Dioxane:H₂O).[9] These are excellent general-purpose solvents for Suzuki couplings.

-

Alcoholic Solvents (Methanol, Ethanol, Isopropanol): Can be highly effective, sometimes even as the sole solvent.[7][11] Methanol, in particular, has been shown to promote the reaction.[11] Water/alcohol mixtures are also excellent, environmentally friendly options.[13][14]

-

Aprotic Polar Solvents (DMF, Toluene): DMF can be useful for solubilizing polar substrates but may require higher temperatures. Toluene is a good choice for reactions run at elevated temperatures.

Field Insight: The use of water as a co-solvent is often beneficial for reactions involving nitrogen-containing heterocycles.[12] It can aid in dissolving the inorganic base and accelerate the transmetalation step. Ensure your reagents, particularly the boronic acid, are stable to the chosen solvent and temperature.

To Protect or Not to Protect?

The acidic N-H and O-H protons of pyrazole methanol are a primary concern. Two main strategies can be employed:

-

Direct Coupling (Unprotected Strategy): This is the most atom-economical approach. As mentioned, robust catalyst systems (e.g., XPhos Pd G2) can often tolerate the free N-H group, proceeding to give high yields without the need for protection/deprotection steps.[3] The hydroxyl group is generally less problematic than the N-H but can sometimes interfere. This strategy should always be the first approach attempted.

-

Protecting Group Strategy: If direct coupling fails or gives low yields, protection is necessary.

-

N-H Protection: The tert-butyloxycarbonyl (Boc) group is a common and effective choice for the pyrazole nitrogen. It is readily installed using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to the basic conditions of the Suzuki coupling.[15][16] Interestingly, under certain Suzuki conditions, the Boc group can be cleaved in situ, eliminating a separate deprotection step.[15]

-

O-H Protection: While often unnecessary, the hydroxyl group can be protected as a silyl ether (e.g., TBS, TIPS) if it is found to be problematic. These are easily installed and removed under mild conditions.

-

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of pyrazole methanol derivatives. Optimization will likely be required for specific substrates.

General Protocol for Unprotected Coupling using a Modern Precatalyst

This protocol is recommended as the initial screening experiment due to its efficiency and broad applicability.

Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling, from setup to final product characterization.

Materials:

-

Halo-pyrazole methanol derivative (e.g., 4-bromo-1H-pyrazol-3-yl)methanol) (1.0 equiv)

-

Aryl/Heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)

-

Palladium Precatalyst (e.g., XPhos Pd G2) (1–3 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the halo-pyrazole methanol (e.g., 0.5 mmol), the boronic acid (0.6 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G2, 0.01 mmol, 2 mol%).

-

Seal the vial with a septum cap.

-

Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent (e.g., 2.5 mL of 4:1 Dioxane/H₂O) via syringe.

-

Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C).

-

Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS, typically 4–24 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Data Summary: Example Conditions

The optimal conditions are highly substrate-dependent. The following table summarizes conditions reported in the literature for various pyrazole couplings, providing a valuable reference for optimization.

| Substrate Type | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromo-1-methyl-1H-pyrazole | Pd(PtBu₃)₂ (5%) | PtBu₃ | KF (2.2) | DMF | 100 | High | [17] |

| 3-Chloroindazole (unprotected) | P2 (XPhos precat.) (2.5%) | XPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 92 | [3] |

| 4-Bromo-3,5-dinitro-1H-pyrazole | XPhos Pd G2 (2%) | XPhos | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | 95 | [6] |

| Aryl Bromides | Pd₂(dba)₃ (1:2 Pd:L) | Pyrazole-Phosphine | K₂CO₃ (2.0) | Toluene | 80-85 | 70-80 | [5] |

| Aryl Bromides | Pd(OAc)₂ (2%) | - | KOH (2.0) | Methanol | 80 | >80 | [11] |

| Brominated Pyrazole | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 120 (MW) | 76-99 | [9] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (air/moisture).2. Insufficient temperature.3. Catalyst inhibition by N-H.4. Poor choice of base/solvent. | 1. Use a fresh precatalyst; ensure proper degassing.2. Increase temperature in 10-20 °C increments.3. Switch to a more robust ligand (e.g., XPhos, SPhos); consider N-protection.4. Screen different base/solvent combinations (see Table above). |

| Protodeboronation | 1. Boronic acid instability.2. Presence of excess water or acidic protons.3. Reaction too slow, allowing for decomposition. | 1. Use the corresponding pinacol ester (more stable).2. Use anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄).3. Increase catalyst loading or switch to a more active catalyst system to accelerate coupling. |

| Homocoupling (R²-R²) | 1. Oxygen contamination.2. High temperature. | 1. Rigorously degas all solvents and the reaction vessel.2. Attempt the reaction at a lower temperature. |

| Formation of Byproducts | 1. Side-reactivity of functional groups.2. Catalyst decomposition. | 1. Protect sensitive functional groups.2. Ensure an inert atmosphere is maintained throughout the reaction. |

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of functionalized pyrazole methanol derivatives. While the acidic protons on the heterocyclic ring and the methanol substituent require careful consideration, success is readily achievable through the rational selection of modern catalyst systems, appropriate bases, and optimized solvent conditions. By starting with a robust, unprotected strategy using a state-of-the-art palladium precatalyst and systematically optimizing key parameters, researchers can efficiently access a wide array of novel pyrazole structures for applications in drug discovery and materials science.

References

-

Solvent, base and Pd source effects on the model SM cross-coupling (CC)... - ResearchGate. 11

-

An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings - A2B Chem. 17

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. 12

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. 13

-

Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate. 5

-

Optimizing Suzuki Coupling Reactions - CovaSyn. 1

-

Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. 18

-

Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. 7

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). 2

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. 3

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). 6

-

Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates | The Journal of Organic Chemistry - ACS Publications. 19

-

Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC. 20

-

Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles... - ResearchGate. 9

-

ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. | Request PDF - ResearchGate. 21

-

Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. 8

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - ResearchGate. 14

-

Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI. 15

-

Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing. 22

-

Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. 10

-

(PDF) Optimization of the Suzuki-Miyaura Cross-coupling - ResearchGate. 23

-

5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. 16

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. 4

-

Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). 24

Sources

- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. arodes.hes-so.ch [arodes.hes-so.ch]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling [mdpi.com]

- 16. books.rsc.org [books.rsc.org]

- 17. a2bchem.com [a2bchem.com]

- 18. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Advanced Bioconjugation Strategies Utilizing Pyrazole-Methanol Linkers

An Application Note and Protocol Guide for Researchers

Abstract: Bioconjugation is a cornerstone of modern therapeutic and diagnostic development, enabling the precise linkage of biomolecules to payloads such as drugs, fluorophores, or imaging agents. The chemical linker is a critical component that dictates the stability, pharmacokinetics, and efficacy of the resulting conjugate. This guide delves into the emerging use of pyrazole-based linkers, with a specific focus on the pyrazole-methanol motif. We explore the underlying chemical principles, activation strategies, and practical applications of this versatile scaffold. The inherent stability and synthetic tractability of the pyrazole ring offer significant advantages for creating robust and tailored bioconjugates, particularly in the field of antibody-drug conjugates (ADCs). Detailed protocols for protein labeling and characterization are provided to empower researchers to implement these advanced strategies.

Introduction to Bioconjugation and the Role of Linkers

Bioconjugation is the process of forming a stable, covalent bond between two molecules, at least one of which is a biomolecule. This technique is fundamental to numerous applications, from the development of antibody-drug conjugates (ADCs) for targeted cancer therapy to the creation of fluorescently labeled proteins for cellular imaging.[1][2] The success of a bioconjugate hinges on three components: the biomolecule (e.g., a monoclonal antibody), the payload (e.g., a cytotoxic drug), and the linker that connects them.[3][4]

The linker is far from a passive spacer; it is a critical determinant of the conjugate's properties. An ideal linker must:

-

Remain Stable: It must be robust enough to prevent premature payload release during systemic circulation, which could otherwise lead to off-target toxicity.[5][]

-

Enable Efficient Release: For many therapeutic applications, the linker must be selectively cleavable at the target site (e.g., within the tumor microenvironment or inside a cancer cell) to release the active payload.[3][7]

-

Preserve Biomolecule Function: The conjugation chemistry should not compromise the integrity or function of the biomolecule, such as an antibody's ability to bind its antigen.

-

Impart Favorable Physicochemical Properties: The linker can influence the solubility, aggregation propensity, and overall pharmacokinetic profile of the conjugate.[7][8]

While traditional bioconjugation has relied heavily on targeting the primary amines of lysine residues or the thiols of cysteine residues, the field is continually seeking novel linker technologies that offer greater stability, versatility, and control.[2]

The Pyrazole Scaffold: A Versatile Platform for Linker Design

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, presents a compelling scaffold for advanced linker design. Its chemical properties offer solutions to some of the challenges faced by traditional linkers.

Unique Chemical Properties

The pyrazole ring is a bioisostere of the imidazole ring and is found in numerous FDA-approved drugs, highlighting its metabolic stability and favorable toxicological profile.[9][10][11] Key features include:

-

Aromatic Stability: The ring is exceptionally stable to a wide range of chemical conditions, ensuring the integrity of the linker during synthesis, purification, and circulation in vivo.[12][13]

-

Synthetic Versatility: The pyrazole ring can be synthesized through various methods, such as the condensation of hydrazines with 1,3-dicarbonyl compounds or through 1,3-dipolar cycloadditions, allowing for the facile introduction of multiple functional groups at different positions.[9][14]

-

Tunable Electronics: Substituents on the pyrazole ring can modulate its electronic properties, which can be leveraged to fine-tune the reactivity and cleavage characteristics of the linker.[15]

Advantages in Bioconjugation

Utilizing a pyrazole core in a linker can provide several benefits:

-

Enhanced Stability: The rigid, aromatic nature of the pyrazole ring contributes to the overall stability of the linker, potentially reducing the likelihood of premature degradation compared to more flexible aliphatic linkers.[15]

-

Modulation of Pharmacokinetics: The pyrazole moiety can influence the hydrophilicity and hydrogen bonding capacity of the conjugate, which may help mitigate aggregation issues often seen with hydrophobic payloads.

-

Platform for Multi-Functionality: The pyrazole ring has multiple positions (N1, C3, C4, C5) that can be functionalized, opening the door to creating multi-functional linkers that can carry more than one payload or incorporate solubility-enhancing moieties.

The Pyrazole-Methanol Linker: Mechanism and Activation

We define a pyrazole-methanol linker as a bifunctional scaffold featuring a pyrazole ring for structural integrity and attachment, and a hydroxymethyl group (-CH₂OH) as a key reactive handle for conjugation to a biomolecule.

The Challenge: Activating the Hydroxymethyl Group

A primary alcohol, such as that in a hydroxymethyl group, is not sufficiently reactive to form a stable bond with nucleophilic amino acid residues (e.g., lysine) under physiological conditions. Therefore, a crucial step is the in situ activation of this group to transform it into a highly reactive electrophile. A common and effective strategy is to convert the alcohol into a leaving group that is readily displaced by a primary amine on the protein surface.

Activation and Conjugation Pathway

A robust method for activation involves converting the hydroxymethyl group into an activated carbonate, such as a p-nitrophenyl (PNP) carbonate. This creates a highly electrophilic center that reacts efficiently and specifically with the ε-amino group of lysine residues.

The two-stage process is as follows:

-

Activation: The pyrazole-methanol linker is reacted with p-nitrophenyl chloroformate in the presence of a non-nucleophilic base. The base deprotonates the alcohol, which then attacks the chloroformate, displacing the chloride ion and forming the PNP-activated carbonate linker. The p-nitrophenoxide is an excellent leaving group.

-

Conjugation: The activated linker is introduced to the protein solution at a controlled pH (typically pH 8.0-9.0). The unprotonated ε-amino group of a surface-exposed lysine residue performs a nucleophilic attack on the carbonate, displacing the p-nitrophenoxide group and forming a stable carbamate bond.

This strategy results in a robust, stable linkage between the pyrazole linker and the protein.

Figure 1: Activation and Conjugation Workflow. The pyrazole-methanol linker is first activated to an electrophilic intermediate, which then reacts with a nucleophilic lysine residue on the protein to form the final, stable bioconjugate.

Alternative and Multi-Component Pyrazole Ligation Strategies

The versatility of pyrazole chemistry extends beyond the simple methanol activation described above. Other innovative strategies leverage the unique reactivity of the pyrazole scaffold for more complex, multi-component assemblies.

Pyrazolone Ligation for Sequential Conjugation

A powerful strategy reported in the literature is the "pyrazolone ligation," which enables the sequential assembly of up to four different molecules.[1][16][17] This process involves a series of orthogonal reactions:

-

Pyrazolone Formation: A hydrazine-functionalized molecule reacts with a β-ketoester-functionalized molecule in a "click-like" reaction to form a stable pyrazolone core.

-

Knoevenagel Condensation: The newly formed pyrazolone reacts with an aldehyde-bearing molecule.

-

Michael Addition: The product of the condensation acts as a Michael acceptor, which can then be selectively targeted by a thiol-containing molecule.

This method is exceptionally powerful for creating complex, multi-functional biotherapeutics where precise spatial arrangement of different components is required.[1]

Bioorthogonal 4H-Pyrazole "Click" Chemistry

For applications requiring bioorthogonality (i.e., reactions that proceed in a biological environment without interfering with native processes), 4H-pyrazoles have emerged as promising reagents.[18] Certain substituted 4H-pyrazoles can act as dienes in Diels-Alder reactions with strained alkynes, such as bicyclo[6.1.0]nonyne (BCN). This reaction is fast, highly selective, and proceeds under physiological conditions without the need for a catalyst, making it ideal for live-cell labeling and in vivo applications.[18]

Figure 2: Overview of Pyrazole-Based Bioconjugation Chemistries. This diagram contrasts the primary mechanisms and key applications of three distinct pyrazole-based strategies.

Application Protocols

The following protocols provide step-by-step guidance for labeling proteins using a pyrazole-methanol linker strategy. These are intended as a starting point and may require optimization for specific proteins or linkers.

Protocol: Protein Labeling via Activated Pyrazole-Methanol Linker

This protocol describes the labeling of an antibody (IgG) with a hypothetical payload-bearing pyrazole-methanol linker activated with p-nitrophenyl chloroformate.

Core Principle: This method targets primary amines on surface-accessible lysine residues. The reaction is controlled by pH and the molar ratio of linker to protein. A higher pH deprotonates the lysine amine, increasing its nucleophilicity.

Materials and Reagents:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4), free of primary amines like Tris.

-

Pyrazole-Methanol Linker functionalized with a payload.

-

p-Nitrophenyl chloroformate (PNP-Cl).

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO).

-

Anhydrous pyridine or diisopropylethylamine (DIPEA).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.

-

Standard protein quantification assay (e.g., BCA or A280).

Step-by-Step Methodology:

Part A: Activation of the Pyrazole-Methanol Linker (Perform in a fume hood with anhydrous reagents)

-

Dissolve Linker: Dissolve the pyrazole-methanol linker-payload (10 µmol) in 200 µL of anhydrous DMF.

-

Add Base: Add 1.5 equivalents of anhydrous pyridine (15 µmol).

-

Activate: Slowly add a solution of PNP-Cl (1.2 equivalents, 12 µmol) in 100 µL of anhydrous DMF.

-

React: Allow the reaction to proceed for 1-2 hours at room temperature, protected from moisture. The formation of the activated linker can be monitored by TLC or LC-MS. This activated stock solution should be used immediately.

Part B: Antibody Conjugation 5. Prepare Antibody: Adjust the concentration of the antibody to 2-10 mg/mL in Reaction Buffer (pH 8.5). Ensure the buffer is cold (4°C). 6. Calculate Linker Volume: Determine the volume of the activated linker stock solution needed to achieve the desired molar excess (e.g., 5-fold to 10-fold molar excess of linker over antibody). 7. Add Activated Linker: While gently vortexing the antibody solution, add the calculated volume of activated linker dropwise. 8. Incubate: Allow the conjugation reaction to proceed for 1-2 hours at 4°C or room temperature. Incubation at 4°C can help minimize protein denaturation. 9. Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted linker. Incubate for 30 minutes.

Part C: Purification and Characterization 10. Purify Conjugate: Remove unreacted linker and byproducts by SEC or TFF, exchanging the conjugate into a suitable storage buffer (e.g., PBS, pH 7.4). 11. Determine Concentration: Measure the protein concentration of the final conjugate using a standard method. 12. Characterize:

- SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm covalent attachment and assess for aggregation or fragmentation.

- UV-Vis Spectroscopy: If the payload has a distinct absorbance, determine the Drug-to-Antibody Ratio (DAR) by measuring absorbance at 280 nm (for protein) and at the payload's λ_max.

- Mass Spectrometry: Use native MS or denatured LC-MS to confirm the identity of the conjugate and determine the distribution of drug species.

Self-Validation and Troubleshooting:

-

Control Reaction: Run a parallel reaction without the activated linker to serve as a negative control for SDS-PAGE and MS analysis.

-

Low DAR: Increase the molar excess of the linker, increase reaction pH (up to 9.0), or increase reaction time.

-

Aggregation: Decrease the molar excess of the linker, perform the reaction at a lower temperature (4°C), or add a co-solvent like DMSO (up to 10% v/v) to the reaction buffer.

Data Interpretation and Quantitative Analysis

Successful conjugation must be confirmed with robust analytical techniques. The table below summarizes key parameters and expected outcomes for the characterization of an ADC produced using the pyrazole-methanol linker protocol.

| Parameter | Method | Purpose | Typical Result/Goal |

| Purity & Integrity | SDS-PAGE (non-reducing) | Assess conjugation, aggregation, and fragmentation. | A single, sharp band shifted higher than the unconjugated antibody. >95% monomer. |

| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy / HIC | Quantify the average number of payloads per antibody. | A DAR of 2-4 is often targeted for optimal efficacy and safety. |

| Conjugate Identity | Mass Spectrometry (LC-MS) | Confirm covalent modification and identify drug-load distribution. | A mass spectrum showing peaks corresponding to the antibody plus 1, 2, 3...n payloads. |

| Unconjugated Linker Removal | Size Exclusion Chromatography (SEC) | Separate the high MW conjugate from low MW impurities. | A clean protein peak well-resolved from the small molecule peak. |

| Biological Activity | ELISA / Cell-based Assay | Confirm that the antibody retains its antigen-binding and biological function. | Binding affinity (K_D) of the conjugate should be comparable to the naked antibody. |

Conclusion

Pyrazole-based linkers, including the pyrazole-methanol motif, represent a promising frontier in bioconjugation chemistry. Their inherent stability, coupled with a high degree of synthetic tunability, allows for the rational design of linkers with tailored properties. The activation strategy presented here for the pyrazole-methanol linker provides a reliable method for conjugating payloads to proteins via a stable carbamate bond. Furthermore, advanced strategies like pyrazolone ligation open the door to constructing highly complex, multi-functional biotherapeutics. As the demand for more sophisticated and effective bioconjugates grows, pyrazole-based technologies are poised to become an indispensable tool for researchers, scientists, and drug development professionals.

References

- Recent highlights in the synthesis and biological significance of pyrazole deriv

- Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymeriz

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing.

- Top 5 Applications of PEGylated Linkers in Bioconjug

- The nucleophilic additions of pyrazole and methanol to pcn resulting in Hppmi and Hmpmi ligands, respectively.

- Pyrazolone ligation-mediated versatile sequential bioconjug

- Linkers in Antibody-Drug Conjugates.

- Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. R Discovery.

- Peroxide-cleavable linkers for antibody–drug conjug

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre

- Chemistry and biomedical relevance of pyrazole derivatives: An integr

- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug

- Chemistry and biomedical relevance of pyrazole derivatives: An integr

- Pyrazolone ligation-mediated versatile sequential bioconjug

- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.

-

Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications (RSC Publishing). [Link]

- Understanding the Stability of Highly Nitr

- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applic

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.

- Pyrazolone ligation-mediated versatile sequential bioconjug

-

Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. Pyrazolone ligation-mediated versatile sequential bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. purepeg.com [purepeg.com]

- 9. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epj-conferences.org [epj-conferences.org]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazolone ligation-mediated versatile sequential bioconjugations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. Pyrazolone ligation-mediated versatile sequential bioconjugations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioorthogonal 4 H -pyrazole “click” reagents - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00112A [pubs.rsc.org]

Optimization of N-alkylation to favor 1-ethyl-4-methyl-1H-pyrazole isomer

Technical Support Center: Pyrazole N-Alkylation Optimization Ticket Subject: Optimization of N-alkylation to favor 1-ethyl-4-methyl-1H-pyrazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Part 1: Diagnostic & Strategic Overview

User Query Analysis: You are attempting to synthesize 1-ethyl-4-methyl-1H-pyrazole via N-alkylation. You have expressed concern regarding "favoring the isomer."

Critical Technical Clarification (The "Isomer" Myth): Before proceeding, we must address the structural symmetry of your starting material. Unlike 3-methylpyrazole, 4-methylpyrazole is symmetric .[1]

-

Symmetry: The tautomeric forms of 4-methylpyrazole are identical regarding the nitrogen positions relative to the methyl group.[1]

-

Implication: Alkylation at N1 or N2 yields the exact same product (1-ethyl-4-methyl-1H-pyrazole).[1]

-

The Real Threat: The "impurity" you are likely fighting is not a regioisomer, but rather over-alkylation (formation of the quaternary ammonium salt) or starting material contamination (if your 4-methylpyrazole contains 3-methylpyrazole impurities).

Optimization Goal: Maximize conversion to the mono-alkylated product while suppressing the formation of 1,2-diethyl-4-methylpyrazolium salt.

Part 2: Recommended Protocol (Phase Transfer Catalysis)

We recommend Phase Transfer Catalysis (PTC) over traditional NaH/DMF methods.[1] PTC offers superior control over stoichiometry, reduces water sensitivity, and simplifies workup.

Reagent Stoichiometry Table

| Component | Role | Equiv. | Recommended Reagent | Notes |

| Substrate | Starting Material | 1.0 | 4-Methylpyrazole | Ensure purity >98% (check for 3-Me isomer).[1] |

| Alkylating Agent | Electrophile | 1.1 - 1.2 | Ethyl Bromide (EtBr) | Ethyl Iodide is faster but promotes over-alkylation.[1] |

| Base | Deprotonation | 2.0 - 3.0 | KOH (Solid, flakes) | Excess base drives the equilibrium. |

| Catalyst | Phase Transfer | 0.05 (5%) | TBAB (Tetrabutylammonium bromide) | Facilitates transport of OH- into organic phase.[1] |

| Solvent | Medium | N/A | Toluene or 2-MeTHF | Non-polar solvents enhance PTC rate.[1] |

Step-by-Step Workflow

-

Charge: To a reaction vessel equipped with a reflux condenser and vigorous stirring, add 4-methylpyrazole (1.0 eq) and Toluene (10 volumes).

-

Catalyst Addition: Add TBAB (0.05 eq) and solid KOH (3.0 eq). Stir for 15 minutes at room temperature.

-

Expert Note: The mixture will be heterogeneous. Vigorous stirring is critical to create the necessary interfacial surface area.

-

-

Alkylation: Add Ethyl Bromide (1.2 eq) dropwise.

-

Exotherm Control: Although EtBr is less reactive than EtI, a mild exotherm may occur.

-

-

Reaction: Heat to 40–50°C . Monitor by TLC or HPLC every 2 hours.

-

Endpoint: Stop when starting material is <1%.[1] Do not extend reaction time unnecessarily, as this encourages quaternary salt formation.

-

-

Workup:

-

Purification: Distillation is preferred for this volatile product.[1]

Part 3: Troubleshooting & FAQs

Q1: I see two spots on my TLC/LC-MS. Is this the isomer?

-

Diagnosis: If you started with pure 4-methylpyrazole, the second spot is likely the dialkylated quaternary salt (1,2-diethyl-4-methylpyrazolium bromide).[1]

-

Solution:

Q2: My product contains 1-ethyl-3-methylpyrazole. How did this happen?

-

Diagnosis: This is a feedstock purity issue .[1] You likely used "Methylpyrazole" (which is often a mix) or technical grade 4-methylpyrazole contaminated with the 3-methyl isomer.[1]

-

Fix: Check your starting material by NMR.[1][7] The 3-methyl isomer produces two distinct regioisomers (1-ethyl-3-methyl and 1-ethyl-5-methyl) upon alkylation.[1] You cannot "optimize" this away; you must purify the starting material.

Q3: Why use PTC instead of NaH/DMF?

-

Reasoning:

-

Selectivity: NaH creates a "naked" anion that is extremely reactive, often leading to faster over-alkylation.

-

Safety: PTC avoids hydrogen gas evolution and the use of DMF (which is difficult to remove and hepatotoxic).

-

Yield: PTC in Toluene allows the quaternary salt side-product to precipitate out or be washed away easily, whereas DMF solubilizes everything, complicating purification.

-

Q4: Can I use Diethyl Sulfate instead of Ethyl Bromide?

-

Answer: Yes, but with caution.

-

Pros: Highly reactive, often runs at room temperature.

-

Cons: Highly toxic and harder to detect by UV.[1]

-

Adjustment: If using diethyl sulfate, strictly limit equivalents to 1.05 to prevent "runaway" double alkylation.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the symmetry of the starting material and the bifurcation point for the impurity formation.

Caption: Reaction pathway demonstrating that N1/N2 symmetry leads to a single mono-alkylated product. The primary competing reaction is over-alkylation (red path).

References

-

Phase Transfer Catalysis in Pyrazole Chemistry: Diez-Barra, E., et al. "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent."[1] Synthetic Communications, vol. 20, no. 18, 1990, pp. 2849-2853.

-

Fomepizole (4-Methylpyrazole) Pharmacology & Structure: McMartin, K. E., et al. "Fomepizole for the Treatment of Ethylene Glycol Poisoning."[8] New England Journal of Medicine, vol. 340, 1999, pp. 832-838. (Confirming structural symmetry of the core drug).

-

Regioselectivity Reviews: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1][9] Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984. (The definitive text on pyrazole tautomerism and symmetry).

Sources

- 1. 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | C7H10N2O | CID 573203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistryviews.org [chemistryviews.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Fomepizole - Wikipedia [en.wikipedia.org]

- 9. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Controlling Exotherms in Borane-THF Reductions of Pyrazole Carboxylic Acids

Welcome to the technical support center for managing borane-THF (BH₃·THF) reductions. This guide is specifically tailored for researchers, chemists, and process development professionals working with pyrazole carboxylic acids. The reduction of carboxylic acids using borane is a powerful and highly selective transformation, but its exothermic nature, particularly the potential for a delayed and rapid heat release, demands a thorough understanding and rigorous control.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you perform these reactions safely and efficiently.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experimental process.

Q1: Help! My reaction was proceeding smoothly at 0°C, but after adding about half of the BH₃·THF, the temperature suddenly spiked uncontrollably.

A1: You have likely experienced the characteristic "delayed exotherm" of a borane-carboxylic acid reduction. This is the most significant process safety hazard associated with this reaction.[4][5]

-

Immediate Action:

-

Cease Reagent Addition: Immediately stop the addition of BH₃·THF.

-

Maximize Cooling: Ensure your cooling bath is at maximum efficiency (e.g., add more dry ice to an acetone bath or lower the circulator setpoint).

-

Prepare for Quench: Have your pre-chilled quenching solvent (e.g., methanol) ready in an addition funnel, but do not add it to the hot reaction unless you are facing a critical thermal runaway scenario and have been trained in emergency quench procedures. Quenching an active, hot reduction is itself highly exothermic and can release large volumes of hydrogen gas.

-

Alert Safety Personnel: Inform your lab manager or safety officer of the situation.

-

-

Root Cause Analysis: The reduction occurs in two primary stages, each with a distinct thermal profile:

-

Stage 1 (Initial, Mild Exotherm): An initial, fast acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with BH₃·THF. This forms an acyloxyborane intermediate and releases one equivalent of hydrogen gas (H₂). This step is exothermic but typically manageable.

-